1-(1-benzylpiperidin-4-yl)-N-(pyridin-3-ylmethyl)methanamine
Description
1-(1-benzylpiperidin-4-yl)-N-(pyridin-3-ylmethyl)methanamine is a complex organic compound that features a piperidine ring substituted with a benzyl group and a pyridin-3-ylmethyl group
Properties
Molecular Formula |
C19H25N3 |
|---|---|
Molecular Weight |
295.4 g/mol |
IUPAC Name |
1-(1-benzylpiperidin-4-yl)-N-(pyridin-3-ylmethyl)methanamine |
InChI |
InChI=1S/C19H25N3/c1-2-5-18(6-3-1)16-22-11-8-17(9-12-22)13-21-15-19-7-4-10-20-14-19/h1-7,10,14,17,21H,8-9,11-13,15-16H2 |
InChI Key |
SAMFQIPNIOCXQV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CNCC2=CN=CC=C2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-benzylpiperidin-4-yl)-N-(pyridin-3-ylmethyl)methanamine typically involves multi-step organic reactions. One common method involves the alkylation of piperidine with benzyl chloride to form 1-benzylpiperidine. This intermediate is then reacted with pyridin-3-ylmethylamine under suitable conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as sodium hydride or potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common to optimize the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-(1-benzylpiperidin-4-yl)-N-(pyridin-3-ylmethyl)methanamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of palladium on carbon to yield reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl group, using reagents like sodium azide or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products
Oxidation: N-oxides of the parent compound.
Reduction: Reduced amine derivatives.
Substitution: Azide or thiol-substituted derivatives.
Scientific Research Applications
1-(1-benzylpiperidin-4-yl)-N-(pyridin-3-ylmethyl)methanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological receptors.
Medicine: Explored for its potential therapeutic effects, particularly in the field of neuropharmacology.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(1-benzylpiperidin-4-yl)-N-(pyridin-3-ylmethyl)methanamine involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological processes. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(2-pyridyl)piperazine: Another compound with a piperazine ring substituted with a pyridyl group.
1-benzylpiperidine: A simpler analog with only a benzyl group attached to the piperidine ring.
Uniqueness
1-(1-benzylpiperidin-4-yl)-N-(pyridin-3-ylmethyl)methanamine is unique due to its dual substitution pattern, which imparts distinct chemical and biological properties. The presence of both benzyl and pyridin-3-ylmethyl groups allows for diverse interactions and applications that are not possible with simpler analogs.
Biological Activity
1-(1-benzylpiperidin-4-yl)-N-(pyridin-3-ylmethyl)methanamine is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound is characterized by its unique structure, which includes a benzylpiperidine moiety and a pyridinylmethyl group. Its molecular formula is with a molecular weight of approximately 284.4 g/mol. The presence of multiple nitrogen atoms in its structure suggests potential interactions with various biological targets.
Cholinesterase Inhibition
Research indicates that compounds similar to this compound exhibit cholinesterase inhibitory activity, which is crucial for the treatment of neurodegenerative diseases such as Alzheimer's disease. Studies have shown that piperidine derivatives can inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) enzymes, thereby enhancing cholinergic neurotransmission .
Anticancer Activity
Recent studies have highlighted the anticancer potential of piperidine derivatives. For instance, certain analogs demonstrated cytotoxic effects against various cancer cell lines, including hypopharyngeal tumor cells. The mechanism involves apoptosis induction and interference with cancer cell proliferation pathways . The spirocyclic structures derived from piperidine have been suggested to enhance biological activity due to their three-dimensional conformation, which may improve binding interactions with target proteins .
Case Studies and Experimental Data
- In Vitro Studies : A study conducted on piperidine derivatives showed that compounds with similar structures to this compound exhibited significant inhibition of AChE, with IC50 values indicating potent activity at low concentrations .
- Animal Models : In vivo studies using rodent models have indicated that these compounds can improve cognitive function and reduce neurodegeneration markers, suggesting their potential as therapeutic agents for Alzheimer's disease .
- Cytotoxicity Assays : Compounds structurally related to this compound were tested against various cancer cell lines, revealing enhanced cytotoxicity compared to standard chemotherapeutic agents like bleomycin .
Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
